molecular formula C22H17FN4O2S2 B2805728 N-(3-ethylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1116065-55-4

N-(3-ethylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2805728
M. Wt: 452.52
InChI Key: IPWPSEHTMDDFAF-UHFFFAOYSA-N
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Description

“N-(3-ethylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide” is a complex organic compound. It contains a pyrrole ring, a thiazole ring, and an amide group, which are common structures in many biologically active compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and thiazole rings, the introduction of the ethyl groups, and the formation of the amide bond. The exact synthesis would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively. The ethyl groups and the amide group would also be key features of the structure.



Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrole and thiazole rings, as well as the amide group. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure and the nature of its functional groups.


Scientific Research Applications

Synthesis and Bioevaluation

The synthesis and bioevaluation of related compounds, such as 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides, have been explored for antimicrobial properties. These studies involve the design and synthesis of derivatives by modifying atoms and functional groups to enhance antimicrobial activity against specific pathogens, including Staphylococcus and Candida species, highlighting the compound's potential as a building block for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Antimicrobial Activity

Research on substituted-thiazole-2-semicarbazides and their derivatives indicates their application in creating compounds with significant antimicrobial properties. The synthesized compounds undergo various reactions to yield products with promising antimicrobial activity, further emphasizing the role of thiazole derivatives in addressing microbial resistance (Organic Chemistry: An Indian Journal, 2008).

Pharmacological Interest

Studies on new substituted 1H-1-pyrrolylcarboxamides reveal their pharmacological relevance. The synthesis process involves N-acylating agents and aims to explore the pharmacological potential of pyrrole compounds, demonstrating the compound's utility in the development of pharmacologically active agents (Bulgarian Chemical Communications, 2003).

Characterization and Potential Applications

The synthesis and characterization of compounds like ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate demonstrate the methodologies for creating and analyzing derivatives of thiazole and pyrrole, which can serve as a basis for further research into their potential applications in various scientific and therapeutic fields (Molbank, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, especially if its properties are not well known.


Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential use as a pharmaceutical compound, a dye, or a catalyst.


properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-5-3-2-4-6-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-7-15(23)8-10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPSEHTMDDFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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